![molecular formula C22H27N3O4S B2795032 N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896275-18-6](/img/structure/B2795032.png)
N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Description
N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as ETO, is a compound that has gained significant attention in the field of scientific research. ETO is a derivative of the oxalamide family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic Chemistry Innovations
A novel one-pot synthetic approach has been developed to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via a rearrangement sequence. This method simplifies the operation and increases yield, providing a useful formula for both anthranilic acid derivatives and oxalamides, which might be closely related to or directly involve compounds like N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (Mamedov et al., 2016).
Material Science and Coordination Chemistry
Optically active binuclear diorganotin compounds have been synthesized from an optically active oxalamide. These compounds showcase a planar pentacyclic framework with penta-coordinated tin atoms, demonstrating significant potential in material science for creating novel structures with unique properties (Jiménez‐Pérez et al., 2006).
The promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes via fused oxamato/oxamidato ligands reveals the compound's potential application in the development of new magnetic materials. This study highlights the compound's role in enhancing magnetic exchange interactions, offering insights into its utility in crafting advanced functional materials (Weheabby et al., 2018).
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-17-8-10-18(11-9-17)24-22(27)21(26)23-15-19-5-4-14-25(19)30(28,29)20-12-6-16(2)7-13-20/h6-13,19H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXOCLHTZGHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide |
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